molecular formula C15H10ClF3O2 B2787779 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone CAS No. 338400-72-9

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone

Cat. No.: B2787779
CAS No.: 338400-72-9
M. Wt: 314.69
InChI Key: JUSNRQLHARAVMU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone is a compound that features both chlorophenyl and trifluoromethylphenoxy groups

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone typically involves the reaction of 4-chlorobenzoyl chloride with 3-(trifluoromethyl)phenol in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-phenoxy-1-ethanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(4-Chlorophenyl)-2-[4-(trifluoromethyl)phenoxy]-1-ethanone: The position of the trifluoromethyl group can influence the compound’s reactivity and interactions with molecular targets.

The presence of the trifluoromethyl group in this compound makes it unique, as this group can significantly impact the compound’s chemical stability, lipophilicity, and biological activity.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O2/c16-12-6-4-10(5-7-12)14(20)9-21-13-3-1-2-11(8-13)15(17,18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSNRQLHARAVMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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